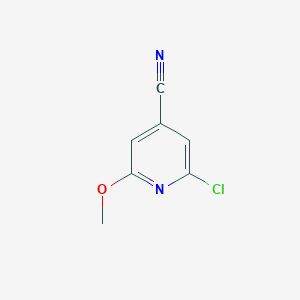

2-Chloro-6-methoxyisonicotinonitrile

説明

2-Chloro-6-methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyisonicotinonitrile consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques such as NMR, IR, and Raman spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methoxyisonicotinonitrile include its molecular weight, solubility, and stability under various conditions . More specific properties such as melting point, boiling point, and density can be determined through experimental methods .科学的研究の応用

1. Synthesis and Antimicrobial Activity

The compound 2-Chloro-6-methoxyisonicotinonitrile is involved in the synthesis of antimicrobial agents. Specifically, derivatives like 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile and its analogs have been synthesized and assessed for their antimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds has been confirmed by various spectroscopic methods such as IR, 1H-NMR, and mass spectral data (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).

2. Chemosensor Development

Research indicates the potential use of derivatives of 2-Chloro-6-methoxyisonicotinonitrile in the development of chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrates selective responsiveness to Cd 2+ ions over other metal ions, indicating its utility in detecting Cd 2+ concentrations in waste effluents and food products (L. Prodi et al., 2001).

3. Aerobic Biodegradation Pathway Characterization

2-Chloro-6-methoxyisonicotinonitrile-related compounds are used in the synthesis of chemicals like 2-chloro-4-nitroaniline, which is an intermediate in dye and pharmaceutical manufacturing. The aerobic biodegradation of such compounds has been studied, revealing specific bacterial strains capable of using them as the sole carbon, nitrogen, and energy source. This research is critical for understanding the environmental impact and biodegradation mechanisms of these compounds (F. Khan et al., 2013).

4. Crystal Structural Analysis

The compound also plays a role in crystallography studies. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has been analyzed to understand its molecular conformation and structural details. Such studies are essential for the development of new materials with specific properties (S. Naveen et al., 2006).

特性

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQQYIWTUFWASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxyisonicotinonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478675.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)

![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)

![8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2478691.png)